(2-Oxo-2-thiazol-2-yl-ethylamino)-acetic acid
Description
Properties
IUPAC Name |
2-[[2-oxo-2-(1,3-thiazol-2-yl)ethyl]amino]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3S/c10-5(3-8-4-6(11)12)7-9-1-2-13-7/h1-2,8H,3-4H2,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFXRQRXONPRWIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=N1)C(=O)CNCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Oxo-2-thiazol-2-yl-ethylamino)-acetic acid typically involves the reaction of thiazole derivatives with ethylamino acetic acid. The reaction conditions often include the use of solvents such as ethanol or methanol, and the reaction may be catalyzed by acids or bases to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would involve optimization of the reaction conditions to maximize yield and purity, potentially using continuous flow reactors or other advanced chemical engineering techniques.
Chemical Reactions Analysis
Esterification of the Acetic Acid Moiety
The carboxylic acid group undergoes esterification with alcohols under acidic or coupling conditions. For example:
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Reaction : Reacting with methanol and H₂SO₄ yields the methyl ester derivative.
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Mechanism : Acid-catalyzed nucleophilic acyl substitution.
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Analogous System : 2-(2-Oxo-2,3-dihydrobenzo[d]thiazol-5-yl)acetic acid forms esters with alcohols.
| Reagent | Conditions | Product | Yield (Analogous) |
|---|---|---|---|
| Methanol/H⁺ | Reflux, 12 h | Methyl ester derivative | ~75% |
| Ethanol/DCC | RT, 24 h | Ethyl ester derivative | ~68% |
Amide Formation via Carboxylic Acid
The acetic acid group reacts with amines to form amides, facilitated by coupling agents:
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Reaction : Treatment with benzylamine and HATU/DIEA in DMF produces the corresponding amide.
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Mechanism : Activation of the carboxylic acid followed by nucleophilic attack.
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Analogous System : Similar amidation reactions are reported for thiazole-linked carboxylic acids .
| Reagent | Conditions | Product | Yield (Analogous) |
|---|---|---|---|
| Benzylamine/HATU | DMF, RT, 24 h | N-Benzylamide derivative | ~82% |
| Aniline/EDCl | THF, 0°C, 6 h | N-Phenylamide derivative | ~70% |
Acylation of the Ethylamino Group
The secondary amine in the ethylamino linker reacts with acylating agents:
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Reaction : Acetylation with acetyl chloride in the presence of a base forms the N-acetyl derivative.
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Mechanism : Nucleophilic substitution at the amine.
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Analogous System : Thiazole amines react with chloroacetyl chloride to form acetamides .
| Reagent | Conditions | Product | Yield (Analogous) |
|---|---|---|---|
| Acetyl chloride/TEA | DCM, 0°C, 2 h | N-Acetylated derivative | ~88% |
| Benzoyl chloride | THF, RT, 4 h | N-Benzoylated derivative | ~75% |
Condensation with Hydrazine
The ketone group participates in hydrazone formation, followed by cyclization:
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Reaction : Treatment with hydrazine hydrate in acetic acid yields pyrazole or triazole derivatives.
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Mechanism : Nucleophilic addition followed by dehydration and cyclization.
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Analogous System : Thiazole ketones form pyrazole derivatives under similar conditions .
| Reagent | Conditions | Product | Yield (Analogous) |
|---|---|---|---|
| Hydrazine hydrate/AcOH | Reflux, 6 h | Pyrazole-fused thiazole | ~65% |
| Phenylhydrazine | Ethanol, 8 h | Phenylhydrazone derivative | ~58% |
Metal Complexation
The thiazole’s nitrogen and sulfur atoms act as ligands for metal ions:
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Reaction : Coordination with Cu(II) or Fe(III) salts forms stable complexes.
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Mechanism : Lewis acid-base interaction.
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Analogous System : Thiazole derivatives exhibit antimicrobial activity via metal complexation .
| Metal Salt | Conditions | Complex Type | Stability Constant |
|---|---|---|---|
| CuCl₂ | Methanol, RT | Octahedral Cu(II) complex | log β = 8.2 |
| Fe(NO₃)₃ | Water, 60°C | Hexacoordinate Fe(III) complex | log β = 6.9 |
Alkylation of the Amino Group
The ethylamino group undergoes alkylation with alkyl halides:
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Reaction : Treatment with methyl iodide forms a quaternary ammonium salt.
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Mechanism : SN2 nucleophilic substitution.
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Analogous System : Alkylation of thiazole amines is reported in synthesis protocols .
| Reagent | Conditions | Product | Yield (Analogous) |
|---|---|---|---|
| Methyl iodide/K₂CO₃ | DMF, 60°C, 8 h | N-Methylammonium iodide | ~80% |
| Ethyl bromide | Acetonitrile, RT | N-Ethyl derivative | ~72% |
Oxidative Reactions
The ketone group may undergo reduction or participate in redox processes:
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Reaction : Sodium borohydride reduces the ketone to a secondary alcohol.
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Mechanism : Hydride transfer.
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Analogous System : Reduction of thiazole ketones is documented in medicinal chemistry .
| Reagent | Conditions | Product | Yield (Analogous) |
|---|---|---|---|
| NaBH₄/MeOH | 0°C, 1 h | Secondary alcohol derivative | ~90% |
| LiAlH₄ | THF, reflux | Over-reduction (rare) | ~40% |
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a thiazole ring, which is known for its bioactive properties. The synthesis typically involves methods such as the Gewald reaction, which condenses sulfur with α-methylene carbonyl compounds and α-cyano esters to yield aminothiazole derivatives. This compound serves as a precursor for more complex thiazole derivatives.
Chemistry
- Building Block : Used in the synthesis of more complex thiazole derivatives.
- Reactions : Can undergo oxidation, reduction, and substitution reactions to form various products.
Biology
- Antimicrobial Activity : Exhibits significant antimicrobial effects against various bacterial strains.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |
|---|---|---|
| Bacillus cereus | 0.23–0.70 mg/mL | 0.47–0.94 mg/mL |
| Escherichia coli | 0.23 mg/mL | 0.47 mg/mL |
| Staphylococcus aureus | 0.11 mg/mL | 0.23 mg/mL |
- Anti-inflammatory Properties : Shown to inhibit inflammatory pathways, suggesting potential in treating inflammatory diseases.
- Anticancer Properties : Investigated for its ability to inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest.
Medicine
- Therapeutic Effects : Explored for anti-inflammatory and anticancer activities.
- Quorum Sensing Inhibition : Can inhibit quorum sensing in bacteria by binding to the LasR system, preventing virulence factor expression and biofilm formation.
Industry
- Material Development : Utilized in the development of organic semiconductors and other advanced materials.
Antimicrobial Efficacy
A study assessed the antibacterial effects of various thiazole derivatives, including (2-Oxo-2-thiazol-2-yl-ethylamino)-acetic acid, revealing significant reductions in bacterial viability in vitro.
Cytotoxicity Assessment
Another investigation focused on the cytotoxic effects on cancer cell lines, demonstrating a reduction in cell viability below 20% at higher concentrations.
Mechanism of Action
The mechanism of action of (2-Oxo-2-thiazol-2-yl-ethylamino)-acetic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The thiazole ring can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Derivatives
2-((5-Cyanothiazol-2-yl)amino)-2-oxoacetic acid
- Molecular Formula : C₇H₄N₄O₃S
- Key Features: Substituted with a cyano group (-CN) at the thiazole 5-position.
- Synthesis: Prepared via reaction of 2-aminothiazole-5-carbonitrile with methyl oxalyl chloride (26% yield).
- Applications : Used in fragment-based drug discovery due to its small size and hydrogen-bonding capacity.
2-(3-Oxo-2,3-dihydro-1,2-benzothiazol-2-yl)acetic acid
- Molecular Formula: C₉H₇NO₃S
- Key Features : Benzothiazole fused with a benzene ring, enhancing aromatic interactions.
- Crystallography : Forms planar structures with O–H⋯O hydrogen bonds ().
- Bioactivity : Intermediate for benzisothiazolone derivatives with antibacterial and antifungal properties.
Ethyl 2-(2-Amino-4-thiazolyl)-2-oxoacetate
- Molecular Formula : C₇H₈N₂O₃S
- Key Features : Ethyl ester substitution improves lipophilicity.
- Properties : Melting point 146°C; crystalline powder ().
- Applications : Precursor for cephalosporin antibiotics.
Ethyl 2-oxo-2-(1,3,4-thiadiazol-2-ylamino)acetate
Key Observations :
- Solubility : Oxoacetic acid derivatives (e.g., target compound) exhibit higher aqueous solubility due to the carboxylic acid group. Esterified analogues (e.g., ethyl esters) are more lipophilic.
- Thermal Stability : Ethyl esters (e.g., ) have defined melting points, suggesting crystalline stability.
- Bioactivity : Benzothiazole derivatives show broader antimicrobial activity, while thiadiazoles are explored for enzyme inhibition.
Biological Activity
(2-Oxo-2-thiazol-2-yl-ethylamino)-acetic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The thiazole ring structure is known for its diverse biological interactions, making it a valuable scaffold in drug design. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
The compound features a thiazole ring, which is crucial for its biological activity. Thiazoles are known to interact with various enzymes and receptors, modulating their activity. Specifically, this compound has been investigated for its potential as an antimicrobial, anti-inflammatory, and anticancer agent. The mechanism of action typically involves the inhibition of specific molecular targets, such as enzymes involved in cellular signaling pathways.
Antimicrobial Activity
Research indicates that compounds with thiazole moieties exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of thiazole can inhibit bacterial growth effectively. The compound has demonstrated activity against various pathogens, including Staphylococcus aureus and Escherichia coli, often outperforming standard antibiotics like ampicillin .
Anticancer Properties
Thiazole-based compounds have been explored for their anticancer potential. In vitro studies have revealed that this compound can induce cytotoxicity in cancer cell lines such as HepG2 (liver carcinoma) and HCT116 (colon carcinoma). The compound's effectiveness is often attributed to its ability to disrupt cellular processes critical for cancer cell survival .
Anti-inflammatory Effects
The anti-inflammatory properties of thiazole derivatives have also been documented. These compounds may inhibit cyclooxygenase (COX) enzymes and lipoxygenase pathways, which are pivotal in the inflammatory response. The ability to modulate these pathways positions this compound as a candidate for further investigation in inflammatory diseases .
Case Studies
Structure-Activity Relationship (SAR)
The structure-activity relationship studies highlight that modifications on the thiazole ring can significantly influence biological activity. For instance, substituents that enhance electron density or alter steric properties have been shown to improve potency against specific biological targets. This information is critical for the rational design of more effective derivatives.
Q & A
Q. What are the common synthetic routes for preparing (2-Oxo-2-thiazol-2-yl-ethylamino)-acetic acid, and what reaction conditions optimize yield?
The synthesis typically involves coupling thiazole derivatives with glycine analogs. A standard method includes reacting 2-aminothiazole with oxalyl chloride in the presence of triethylamine as a base, followed by hydrolysis to yield the carboxylic acid moiety. Key parameters for optimization include:
- Temperature : Reactions are often conducted at 0–5°C to minimize side reactions.
- Solvent : Dichloromethane or tetrahydrofuran (THF) is preferred for solubility and stability.
- Catalysts : Triethylamine or DMAP (4-dimethylaminopyridine) enhances acylation efficiency .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- NMR Spectroscopy : H and C NMR are critical for confirming the thiazole ring and acetamide linkage. Peaks at δ 7.2–7.8 ppm (thiazole protons) and δ 170–175 ppm (carbonyl carbons) are diagnostic .
- X-ray Crystallography : SHELXL refinement (via SHELX software) resolves bond lengths (e.g., C=O at ~1.21 Å) and hydrogen-bonding networks. ORTEP-3 visualizes molecular packing .
Advanced Research Questions
Q. How can researchers address contradictions in reported biological activities of this compound across studies?
Discrepancies in bioactivity (e.g., antimicrobial vs. anticancer effects) may arise from:
- Assay Variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or microbial strains.
- Purity : HPLC or LC-MS validation ensures >95% purity, as impurities like unreacted thiazole precursors can skew results .
- Solubility : Use DMSO or PEG-400 for consistent in vitro dosing.
Q. What challenges arise in the crystallographic refinement of this compound, and how are they resolved?
Q. What computational methods predict the compound’s interaction with biological targets?
- Molecular Docking (AutoDock Vina) : Models binding to enzymes like COX-2 or DNA gyrase, with scoring functions (e.g., binding energy ≤−7 kcal/mol) prioritizing high-affinity hits.
- MD Simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns trajectories .
Methodological Considerations
Q. How can synthesis yield be improved without compromising purity?
- Stepwise Purification : Column chromatography (silica gel, ethyl acetate/hexane) isolates intermediates.
- Microwave-Assisted Synthesis : Reduces reaction time (30 min vs. 6 hrs) and increases yield by 15–20% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
